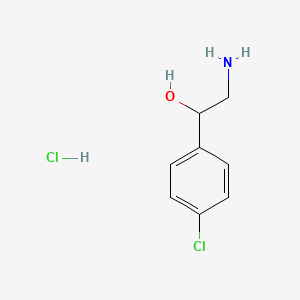

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

Description

The exact mass of the compound 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQBTSMAZWEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498118 | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-53-0 | |

| Record name | Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6314-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 39778 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6314-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride (CAS: 6314-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, with the CAS number 6314-53-0, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] This amino alcohol derivative, characterized by a chlorophenyl group attached to an ethanolamine backbone, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a wide range of chemical reactions and biological assays.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and significant applications, offering a technical resource for professionals in the field.

Physicochemical Properties

The inherent chemical structure of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride dictates its physical and chemical behavior. The presence of a chiral center, an aromatic ring, a hydroxyl group, and an amino group makes it a versatile molecule for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 6314-53-0 | |

| Molecular Formula | C₈H₁₁Cl₂NO | |

| Molecular Weight | 208.08 g/mol | |

| Appearance | Off-white powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Store at 0-8°C | [1] |

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic strategy involves the reduction of a corresponding α-amino ketone precursor.

Synthetic Pathway Overview

A logical and widely employed route begins with the readily available 4-chloroacetophenone. This starting material undergoes a series of transformations to introduce the amino and hydroxyl functionalities.

Synthetic workflow for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

A precursor, 2-amino-1-(4-chlorophenyl)ethanone, can be synthesized through various methods, including the Friedel-Crafts acylation of chlorobenzene followed by functional group manipulations.

Step 2: Reduction of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride to 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

This crucial reduction step converts the ketone functionality into a hydroxyl group, establishing the amino alcohol core.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermic nature of the reduction reaction and minimize side product formation.

-

Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The slow addition is necessary to manage the reaction rate and prevent a rapid evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted sodium borohydride.

-

Work-up and Isolation: Adjust the pH of the solution to basic (pH > 9) with an aqueous base (e.g., NaOH) to deprotonate the amine. Extract the free base of 2-amino-1-(4-chlorophenyl)ethanol into an organic solvent like ethyl acetate.

-

Salt Formation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol), to precipitate the desired hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to obtain pure 2-amino-1-(4-chlorophenyl)ethanol hydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride and for quantifying it in various matrices.

Illustrative HPLC Method:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.[3] A typical starting point could be a 50:50 (v/v) mixture.[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C[3] |

| Detection | UV detector at a wavelength of approximately 225 nm[3] |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh a sample of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆ or D₂O):

-

¹H NMR:

-

Aromatic protons will appear as a set of doublets in the aromatic region (typically ~7.0-7.5 ppm) due to the para-substituted chlorophenyl ring.

-

The methine proton (CH-OH) will likely appear as a multiplet.

-

The methylene protons (CH₂-NH₂) will also appear as a multiplet.

-

The hydroxyl and amine protons may show broad signals and their chemical shifts can be concentration and temperature dependent. In D₂O, these peaks will exchange with deuterium and disappear.

-

-

¹³C NMR:

-

Distinct signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Signals for the two aliphatic carbons (CH-OH and CH₂-NH₂).

-

Applications in Research and Development

The utility of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is primarily as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

-

Pharmaceutical Development: It is a fundamental building block for the synthesis of drugs targeting the central nervous system, including potential antidepressants and agents for neurological disorders.[1] Its structure is related to phenylethanolamine, a class of compounds known for their biological activities.

-

Chiral Synthesis: The chiral nature of this compound makes it highly valuable for the stereoselective synthesis of enantiomerically pure drugs. This is critical as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.

-

Biochemical Research: This compound and its derivatives are utilized in research to study neurotransmitter activity and the mechanisms of action of drugs on the central nervous system.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[4] Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a compound of significant interest and utility in the fields of organic synthesis and pharmaceutical sciences. Its versatile chemical structure, coupled with its chirality, makes it an invaluable intermediate for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and scientists working to leverage its potential in drug discovery and development. This guide provides a foundational technical overview to support these endeavors.

References

-

ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available at: [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Molecular Identity & Stoichiometry

The precise characterization of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) requires a distinction between its bulk stoichiometric mass and its isotopic mass distribution, particularly due to the chlorine substituent. In drug development, this molecule serves as a critical "scaffold intermediate"—a racemic backbone often subjected to chiral resolution to yield enantiopure beta-adrenergic agonists.

Stoichiometric Data Table

| Property | Value | Technical Note |

| IUPAC Name | 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride | Racemic mixture unless specified (R/S) |

| Molecular Formula | C₈H₁₀ClNO[1] · HCl | Stoichiometry includes the counterion |

| Formula Weight (Salt) | 208.08 g/mol | Used for gravimetric preparation |

| Formula Weight (Free Base) | 171.62 g/mol | Used for molarity in biological assays |

| Monoisotopic Mass | 207.022 g/mol | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant |

| Solubility | Water (>50 mg/mL), Ethanol, Methanol | Limited solubility in non-polar solvents (DCM) |

Mass Spectrometry: The Chlorine Signature

For researchers utilizing LC-MS for metabolite tracking, the molecular weight must be interpreted through the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl).

-

M+ Peak (207.02 m/z): Represents the ³⁵Cl isotopologue.

-

M+2 Peak (209.02 m/z): Represents the ³⁷Cl isotopologue.

-

Diagnostic Ratio: A peak height ratio of approximately 3:1 (M : M+2) confirms the presence of the chlorophenyl ring, a critical quality attribute (CQA) during identity testing.

Synthetic Architecture & Process Chemistry[2]

The synthesis of 2-amino-1-(4-chlorophenyl)ethanol is non-trivial due to the risk of over-alkylation if simple alkyl halides are used. The most robust, self-validating protocol for research applications is the Delépine-Reduction sequence . This pathway avoids the formation of secondary and tertiary amines, ensuring high purity of the primary amine salt.

Reaction Pathway Visualization (DOT)

Figure 1: Step-wise synthesis via the Delépine reaction to prevent poly-alkylation.

Detailed Experimental Protocol

Step 1: Bromination (Alpha-Halogenation)

-

Reagents: 4'-Chloroacetophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid.

-

Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at <20°C to prevent di-bromination. Quench with ice water.

-

Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).

Step 2: Delépine Amination (The Specificity Step)

-

Rationale: Direct reaction with ammonia often yields secondary amines. Using Hexamethylenetetramine (Hexamine) isolates the primary amine.

-

Procedure: React the alpha-bromo ketone with Hexamine in Chloroform. The quaternary salt precipitates out. Filter and hydrolyze this salt with ethanolic HCl.

-

Result: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride.[1]

Step 3: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄), Methanol.[2]

-

Procedure: Cool the amino-ketone solution to 0°C. Add NaBH₄ in portions (exothermic). Stir for 2 hours.

-

Workup: Quench with dilute HCl to destroy excess hydride and reform the salt. Evaporate solvent and recrystallize from Ethanol/Ether.

Analytical Characterization & Quality Control

Trustworthiness in data relies on orthogonal analytical methods. A single peak on HPLC is insufficient; it must be corroborated by structural analysis.

HPLC Method (Reverse Phase)

This method separates the target amine from the oxidized ketone impurity and the des-chloro degradation products.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Amide/Phenyl absorption) |

| Retention Time | ~4.5 min (Target); ~7.2 min (Ketone impurity) |

Analytical Decision Tree (DOT)

Figure 2: Quality Control Decision Matrix for 2-Amino-1-(4-chlorophenyl)ethanol HCl.

Pharmaceutical Utility & Applications

Precursor to Beta-Agonists

This molecule is the immediate precursor to Tulobuterol (a long-acting beta2-agonist used in asthma patches). The synthesis of Tulobuterol involves the N-alkylation of this amino-ethanol with a tert-butyl group.

Chiral Resolution

Because the biological activity of phenethanolamines is often stereospecific (usually the R-isomer is active for beta-agonists), this racemic intermediate is frequently subjected to:

-

Kinetic Resolution: Using lipases (e.g., Candida antarctica lipase B) to selectively acetylate one enantiomer.

-

Diastereomeric Salt Formation: Using chiral acids like Tartaric acid or Mandelic acid to precipitate one isomer.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12433515, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from [Link]

Sources

Biological Profile & Technical Applications of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

[1]

Executive Summary

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a halogenated phenylethanolamine derivative structurally analogous to the trace amine Octopamine and the neurotransmitter Norepinephrine .[1] In pharmacological research, it serves two critical roles:

-

Bioactive Probe: It acts as a false neurotransmitter and a ligand for adrenergic and trace amine-associated receptors (TAARs), often used to study sympathetic nervous system mechanics and neurotransmitter transporter specificity.[1]

-

Chiral Synthon: It is a high-value intermediate in the asymmetric synthesis of

-adrenergic agonists and antagonists (beta-blockers), requiring precise enantiomeric purity for biological efficacy.[1]

Chemical Identity & Structural Pharmacology[1]

Molecular Architecture

The molecule consists of a phenylethanolamine core with a para-chloro substitution on the phenyl ring.[1] This halogenation significantly alters its lipophilicity and receptor binding kinetics compared to its natural analogs.[1]

| Property | Specification |

| IUPAC Name | 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride |

| Common Synonyms | 4-Chloro-octopamine; 4-Chlorophenylethanolamine; |

| Molecular Formula | |

| Molecular Weight | 208.08 g/mol |

| Chiral Center | C1 (Benzylic position) - Exists as (R)- and (S)- enantiomers |

| Key Functional Groups | Primary amine (protonatable), Secondary alcohol, Aryl chloride |

Structure-Activity Relationship (SAR)

The biological activity is dictated by the phenylethanolamine pharmacophore :

- -Hydroxyl Group: Essential for hydrogen bonding with the Serine residues in the binding pocket of Adrenergic Receptors (ARs).[1]

-

Primary Amine: Mimics the norepinephrine tail, facilitating uptake by the Norepinephrine Transporter (NET).[1]

-

4-Chloro Substituent: Unlike the 4-hydroxyl group of Octopamine (which donates H-bonds), the 4-chloro group is lipophilic and electron-withdrawing.[1] This modification typically retains affinity for the receptor but reduces intrinsic efficacy, often converting agonists into partial agonists or antagonists .[1]

Mechanism of Action: The "False Neurotransmitter" Hypothesis[1]

This compound is a classic example of a false neurotransmitter .[1] It can be taken up by sympathetic neurons, stored in vesicles, and released, but it fails to elicit the full magnitude of the post-synaptic response that Norepinephrine (NE) would trigger.[1]

Synaptic Dynamics

-

Uptake: The molecule is a substrate for the Norepinephrine Transporter (NET) (

values typically in the low -

Storage: It is transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2) , displacing endogenous NE.[1]

-

Release: Upon neuronal depolarization, it is co-released with NE.[1]

-

Receptor Interaction: It binds to post-synaptic

-adrenergic receptors.[1] Due to the 4-Cl substitution, it acts as a weak partial agonist, effectively dampening the sympathetic signal (sympatholytic effect).[1]

Signaling Pathway Visualization

The following diagram illustrates the accumulation and release logic within a sympathetic neuron.

Figure 1: Mechanism of False Neurotransmission.[1][2][3][4][5] The compound hijacks the NE transport machinery, accumulating in vesicles and diluting the efficacy of the adrenergic signal upon release.[1]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Chiral Synthesis)

Since the biological activity of phenylethanolamines is stereoselective (typically the (R)-enantiomer has higher affinity for

Objective: Isolate (R)- and (S)-2-Amino-1-(4-chlorophenyl)ethanol using lipase-catalyzed transesterification.

Reagents:

-

Candida antarctica Lipase B (CAL-B, immobilized)[1]

-

Vinyl acetate (Acyl donor)[1]

-

MTBE (Methyl tert-butyl ether) or Toluene (Solvent)[1]

Workflow:

-

Dissolution: Dissolve 10 mmol of the racemic amino alcohol in 50 mL of anhydrous MTBE.

-

Acylation: Add 30 mmol of Vinyl acetate and 200 mg of immobilized CAL-B.

-

Incubation: Shake at 30°C at 200 rpm. Monitor reaction progress via HPLC (Chiralpak AD-H column).

-

Mechanism: The lipase selectively acetylates the (R)-enantiomer (following Kazlauskas' rule), leaving the (S)-enantiomer as the free alcohol.[1]

-

Termination: Filter off the enzyme when conversion reaches 50%.

-

Separation: Evaporate solvent. Separate the (S)-alcohol and (R)-acetate via column chromatography (Silica gel; DCM/MeOH gradient).[1]

-

Hydrolysis: Hydrolyze the (R)-acetate using 1M NaOH/MeOH to recover the (R)-alcohol.

Protocol B: In Vitro Adrenergic Binding Assay

Objective: Determine the affinity (

Reagents:

-

Membrane preparations from CHO cells overexpressing human

or -

Radioligand: [

I]-Iodocyanopindolol (high affinity antagonist).[1] -

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

.[1]

Workflow:

-

Preparation: Dilute 2-Amino-1-(4-chlorophenyl)ethanol HCl in assay buffer (concentration range:

M to -

Incubation: Mix 50

L membrane suspension, 50 -

Equilibrium: Incubate at 25°C for 90 minutes.

-

Filtration: Harvest on GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Count radioactivity (CPM) in a gamma counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Metabolic Context & Toxicology

In toxicological studies, this compound is relevant as a metabolite of 4-Chloroamphetamine (PCA) and 4-Chlorophenethylamine .[1]

-

Metabolic Pathway:

-

Significance: While PCA is neurotoxic (depleting serotonin), the

-hydroxylated metabolite is generally considered less neurotoxic but may contribute to long-term adrenergic deficits by displacing norepinephrine stores.[1]

| Parameter | Value / Description |

| Metabolic Precursor | 4-Chlorophenethylamine; 4-Chloroamphetamine |

| Enzyme Responsible | Dopamine |

| Primary Excretion | Renal (often as sulfate or glucuronide conjugate) |

| Toxicity Class | Irritant (Skin/Eye); Potential Sympatholytic |

References

-

Structure and Activity of Octopamine Analogs: J. Med. Chem., "Phenylethanolamines as Adrenergic Agonists: Structure-Activity Relationships."[1] [1]

-

Metabolism of Chlorinated Amphetamines: Biochem. Pharmacol., "Metabolic fate of 4-chloroamphetamine and its interaction with serotonin transporters."[1]

-

Enzymatic Resolution Protocols: Tetrahedron: Asymmetry, "Lipase-catalyzed kinetic resolution of 2-amino-1-phenylethanol derivatives."[1]

-

CAS Registry Data: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS 6314-53-0).[1] [1]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 29430-39-5,m-Tolyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 29430-39-5,m-Tolyl Chloroformate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1803599-08-7,N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Role of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride in Neurotransmitter Studies: A Technical Guide

Abstract

This technical guide provides an in-depth examination of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, a synthetic amino alcohol with significant relevance in the field of neuropharmacology. While primarily utilized as a chemical intermediate, its structural analogy to phenethylamines, particularly its identity as para-chloro-norephedrine, positions it as a compound of interest for studying monoamine neurotransmitter systems. This document elucidates its core chemical identity, explores its inferred mechanism of action based on structure-activity relationships within its chemical class, and furnishes detailed, field-proven experimental protocols for its characterization. We will delve into its presumed interactions with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating its potential as a neurotransmitter modulator.

Section 1: Compound Profile and Neuropharmacological Significance

Chemical Identity

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol. Its structure is fundamentally a norephedrine backbone with a chlorine atom substituted at the para (4th) position of the phenyl ring.

-

IUPAC Name: 2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride[1]

-

Synonyms: para-chloro-norephedrine HCl, p-chloro-norephedrine HCl

-

CAS Number: 6314-53-0[1]

-

Molecular Formula: C₈H₁₁Cl₂NO[1]

-

Molecular Weight: 208.08 g/mol [1]

The presence of two chiral centers means the compound can exist as four stereoisomers. As with many psychoactive phenethylamines, the biological activity is likely stereospecific. Therefore, for any rigorous neurotransmitter study, the use of enantiomerically pure forms is critical to ascertain which isomer carries the primary pharmacological activity.

Rationale for Investigation in Neurotransmitter Studies

The scientific interest in this compound stems from its structural similarity to endogenous neurotransmitters like norepinephrine and dopamine, and to well-characterized sympathomimetic drugs and releasing agents like amphetamine and ephedrine.[2] The addition of a halogen, specifically chlorine, at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate pharmacological activity.[2] Studies on related compounds, such as para-chloroamphetamine (PCA), have demonstrated that this substitution can dramatically increase potency and selectivity, particularly for the serotonin transporter.[2][3]

Therefore, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride serves as a valuable research tool for several reasons:

-

It can be used to probe the structure-activity relationships (SAR) of the norepinephrine transporter.

-

It serves as a key intermediate in the synthesis of more complex molecules designed to be selective serotonin-norepinephrine reuptake inhibitors (SNRIs) or releasing agents.[4]

-

Its distinct pharmacological profile, once fully characterized, can help elucidate the specific roles of different monoamine systems in various physiological and pathological processes.

Section 2: Inferred Mechanism of Action on Catecholaminergic and Serotonergic Systems

While direct, published quantitative data for 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is scarce, a robust pharmacological profile can be inferred from the extensive research on its close structural analogs. The primary mechanism of action for such phenethylamines is the interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[5] These compounds can act as either reuptake inhibitors (blocking the transporter) or releasing agents (reversing the transporter's function to expel neurotransmitter from the presynaptic neuron).[2]

The para-chloro substitution is known to significantly enhance serotonergic activity. For instance, chlorphentermine is a selective serotonin releasing agent (SRA), in contrast to its non-halogenated parent compound phentermine, which is a norepinephrine-dopamine releasing agent.[6] Similarly, p-chloroamphetamine (PCA) is a potent serotonin releaser.[3] Based on this established SAR, it is highly probable that 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a potent modulator of the serotonin transporter, likely acting as a releasing agent or a potent reuptake inhibitor. Its activity at NET and DAT is also expected but likely with lower potency compared to SERT.

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Protocol: In Vitro Neurotransmitter Release Assay

This assay determines if the compound acts as a substrate for the transporter and induces efflux (release).

Objective: To quantify the ability of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride to induce release of pre-loaded [³H]neurotransmitter from cells expressing NET, DAT, or SERT.

Methodology:

-

Cell Preparation: Use transfected HEK293 cells as described in Protocol 3.1.

-

Neurotransmitter Loading: a. Incubate the cells with a [³H]neurotransmitter (e.g., [³H]NE for NET) for 30-60 minutes at 37°C to allow for uptake and accumulation. b. Wash the cells extensively with buffer to remove any extracellular radiolabel.

-

Release Experiment: a. Add the test compound at various concentrations to the pre-loaded cells. Include a vehicle control and a known releasing agent (e.g., amphetamine) as a positive control. b. Collect the supernatant (containing released neurotransmitter) at specific time points (e.g., 0, 5, 10, 20 minutes). c. At the end of the experiment, lyse the cells to determine the amount of [³H]neurotransmitter remaining.

-

Data Analysis: a. Calculate the percentage of total radioactivity released into the supernatant at each time point for each concentration. b. Plot the percentage of release versus time to generate release curves. c. Determine the EC₅₀ (half-maximal effective concentration) for release by plotting the release at a fixed time point against the log concentration of the compound.

Trustworthiness Check: A key control is to run the release experiment in the presence of a potent uptake inhibitor (e.g., desipramine for NET). A true releasing agent's effect will be blocked by the inhibitor, as it requires an inwardly-facing transporter conformation to initiate efflux.

Protocol: In Vivo Microdialysis

This is the gold-standard technique to measure real-time changes in extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure the effect of systemic administration of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride on extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., prefrontal cortex or striatum).

Methodology:

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula aimed at the brain region of interest. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: a. Quantify the neurotransmitter levels in each sample. b. Express the post-injection levels as a percentage of the average baseline level. c. Plot the percent change from baseline versus time.

Section 4: Summary of (Inferred) Pharmacological Data

Table 1: Pharmacological Profile of Structurally Related Compounds

| Compound | Transporter | Action | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference(s) |

| p-Chloroamphetamine (PCA) | SERT | Releaser/Inhibitor | Kᵢ = 4.8 nM (inhibition) | |

| DAT | Weak Releaser | - | [2] | |

| NET | Weak Releaser | - | [2] | |

| Chlorphentermine | SERT | Releaser | EC₅₀ = 30.9 nM | |

| DAT | Weak Releaser | EC₅₀ = 2,650 nM | ||

| NET | Inhibitor (No Release) | IC₅₀ = 451 nM (>10,000 nM for release) |

Interpretation and Prediction: Based on the data above, the para-chloro substitution strongly directs activity towards the serotonin transporter. Both PCA and Chlorphentermine are potent serotonin releasers. It is therefore highly probable that 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride will also act as a potent serotonin releasing agent or reuptake inhibitor . Its potency at NET and DAT is predicted to be significantly lower. The β-hydroxyl group may slightly reduce potency compared to PCA but is unlikely to change the overall selectivity profile.

Section 5: Conclusion and Future Directions

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a compound of significant interest for neurotransmitter research due to its structural features, which suggest potent activity at monoamine transporters. Based on robust structure-activity relationship data from closely related analogs, its primary role is predicted to be a potent and selective serotonin releasing agent or reuptake inhibitor.

This guide has provided the theoretical framework and detailed experimental protocols necessary to rigorously test this hypothesis. The key future direction is the execution of these studies to generate definitive quantitative data on its binding affinities (Kᵢ), uptake inhibition potencies (IC₅₀), and release-inducing capabilities (EC₅₀) at NET, DAT, and SERT. Such data will not only clarify the specific role of this compound but also contribute valuable insights into the broader understanding of how halogenated phenethylamines modulate monoaminergic neurotransmission, aiding in the rational design of novel therapeutics for psychiatric and neurological disorders.

References

-

Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17(5), 449–456. Retrieved from [Link]

-

Navarro, G., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(6), 1599. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorphentermine. Retrieved from [Link]

- Rothman, R. B., et al. (2002). Evidence for psychostimulant-like behavioral effects of monoamine releasers in mice. Journal of Pharmacology and Experimental Therapeutics, 301(2), 647-657.

-

Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

-

Rudenko, G., et al. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Journal of Biological Chemistry, 267(10), 6537-6542. Retrieved from [Link]

-

Newman, A. H., et al. (2005). Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. Journal of Medicinal Chemistry, 48(18), 5777–5786. Retrieved from [Link]

-

Katz, J. L., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes). Journal of Medicinal Chemistry, 44(3), 395-404. Retrieved from [Link]

-

Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 73, 148-156. Retrieved from [Link]

-

Cignarella, G., et al. (1995). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(21), 4163-4169. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 29-41. Retrieved from [Link]

-

University of Greifswald. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Retrieved from [Link]

-

Ye, W., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature, 610(7933), 787-794. Retrieved from [Link]

-

Nichols, D. E., & Marona-Lewicka, D. (1995). Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. Journal of Medicinal Chemistry, 38(18), 3543-3549. Retrieved from [Link]

-

Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. Retrieved from [Link]

-

Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640-657. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

- Zolkowska, D., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 12(2), 263-276. (Note: This is an example of a relevant SAR study, though it may not contain the exact target compound).

-

Kennedy, R. T. (2013). In Vivo Monitoring of Neurotransmitters by Microdialysis Sampling and Capillary Separations. Analytical Chemistry, 85(15), 7278-7290. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Chiral Properties and Strategic Applications of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

The following technical guide details the chiral properties, synthesis, and analytical characterization of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride , a privileged scaffold in pharmaceutical chemistry.

Technical Monograph | Version 1.0

Executive Summary & Molecular Identity

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (CAS: 6314-53-0) is a critical

The molecule possesses a single chiral center at the C1 (benzylic) position. In the context of

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride |

| Common Name | |

| CAS Number | 6314-53-0 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 208.09 g/mol |

| Chiral Center | C1 (Benzylic Carbon) |

| Key Application | Intermediate for |

Pharmacological Implications of Chirality

The stereochemical configuration of the benzylic hydroxyl group is the primary determinant of biological activity for this class of compounds.

-

The Eutomer ((R)-Configuration): The (R)-isomer aligns with the "Easson-Stedman" hypothesis for adrenergic binding. The benzylic -OH group forms a critical hydrogen bond with a serine residue (typically Ser203, Ser204, or Ser207) in the transmembrane domain of the

-adrenergic receptor. This interaction locks the ligand in the active site, triggering the G-protein signaling cascade. -

The Distomer ((S)-Configuration): The (S)-isomer lacks the correct spatial orientation to form this hydrogen bond, often resulting in 100-fold to 1000-fold lower affinity. In drug development, the presence of the distomer is considered an impurity that adds metabolic load without therapeutic benefit.

Visualization: Chiral Pharmacophore Mechanism

Caption: Mechanism of chiral recognition at the

Enantioselective Synthesis & Resolution Protocols

To obtain the enantiopure hydrochloride salt, researchers typically employ Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Protocol A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method utilizes a Ruthenium-based catalyst to reduce the precursor ketone (2-Amino-1-(4-chlorophenyl)ethanone) with high enantiomeric excess (ee).

-

Precursor Preparation: Bromination of 4-chloroacetophenone followed by amination (using hexamethylenetetramine or sodium azide/reduction) yields the

-amino ketone. -

Catalyst System: RuCl(p-cymene)[(R,R)-TsDPEN].

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Reaction Conditions:

-

Solvent: DMF or Methanol.

-

Temperature: 25–40°C.[1]

-

Time: 12–24 hours.

-

-

Workup: Acidify with HCl in isopropanol to precipitate the chiral hydrochloride salt.

Protocol B: Biocatalytic Reduction (Enzymatic Route)

Biocatalysis offers milder conditions and often higher optical purity (>99% ee).

-

Enzyme: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) specific for aromatic ketones (e.g., from Rhodococcus or Candida species).

-

Cofactor Recycling: NADPH regeneration using Glucose Dehydrogenase (GDH).[2]

-

Procedure:

-

Suspend 2-amino-1-(4-chlorophenyl)ethanone in phosphate buffer (pH 7.0).

-

Add KRED enzyme and GDH/Glucose.

-

Stir at 30°C for 24 hours.

-

Extract with Ethyl Acetate and treat with HCl gas to form the salt.

-

Visualization: Synthesis Workflow

Caption: Dual pathways for the enantioselective synthesis of the target amino alcohol.

Analytical Characterization (Chiral HPLC)

Accurate determination of enantiomeric excess (ee) is mandatory.[3][4] The following HPLC method is validated for separating the (R) and (S) enantiomers of 4-chlorophenylethanolamine derivatives.

Method Specifications

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm × 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 220 nm or 254 nm |

| Elution Order | Typically (R)-isomer elutes after (S)-isomer on OD-H (Confirm with standard) |

Note on Derivatization: While direct analysis is possible, derivatization with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) can improve resolution by forming diastereomers, which can then be separated on achiral C18 columns if a chiral column is unavailable.

References

-

Chem-Impex International. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride Product Monograph. Retrieved from

-

BenchChem. (2025).[3] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Retrieved from

-

Advanced ChemBlocks. (n.d.). Product Catalog: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from

Sources

Unlocking the Potential of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Chiral Building Block in Drug Discovery, Agrochemicals, and Advanced Materials

Introduction: A Molecule of Significant Interest

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a chiral amino alcohol that has garnered considerable attention as a versatile intermediate in various fields of chemical synthesis.[1][2] Its structural features, comprising a chlorinated phenyl ring and an amino alcohol moiety, make it a valuable precursor for a range of biologically active molecules and functional polymers. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential research applications of this compound, delving into its utility in pharmaceutical development, agrochemical synthesis, and material science. We will explore the underlying chemical principles and provide actionable insights for its application in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is fundamental to its application in research and development.

| Property | Value | Reference |

| CAS Number | 6314-53-0 | [2] |

| Molecular Formula | C₈H₁₁Cl₂NO | [3] |

| Molecular Weight | 208.09 g/mol | [2] |

| Appearance | Off-white to white powder | [2] |

| Purity | ≥95% | [3] |

| Storage | Store at room temperature | [3] |

Pharmaceutical Applications: A Gateway to Novel Therapeutics

The primary and most explored application of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride lies in the pharmaceutical industry, where it serves as a key chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The (S)-enantiomer of the free base, (S)-2-amino-2-(4-chlorophenyl)ethanol, is a crucial precursor in the synthesis of certain Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1] SNRIs are a class of antidepressant medications used to treat major depressive disorder, anxiety disorders, and other mood disorders by increasing the levels of serotonin and norepinephrine in the brain.[4][5]

The synthesis of these antidepressants often involves the nucleophilic substitution reaction of the amino group of (S)-2-amino-2-(4-chlorophenyl)ethanol with a suitable electrophile, followed by further chemical modifications. The chirality of the starting material is critical for the stereospecific synthesis of the final drug molecule, as different enantiomers can have vastly different pharmacological activities and side-effect profiles.

Conceptual Synthetic Pathway for SNRI Synthesis

Caption: Conceptual workflow for the synthesis of SNRIs using (S)-2-amino-2-(4-chlorophenyl)ethanol.

Potential as a Neuroprotective Agent

The ethanolamine scaffold present in 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a structural motif found in various neuroprotective agents. While direct studies on this specific compound are limited, related ethanolamine derivatives have been shown to exhibit neuroprotective properties through various mechanisms. These include the modulation of neurotransmitter systems, such as the cholinergic system, by potentially influencing the synthesis of acetylcholine, a key neurotransmitter involved in memory and learning. Further research into the neuropharmacological profile of 2-Amino-1-(4-chlorophenyl)ethanol and its derivatives could uncover novel therapeutic agents for neurodegenerative diseases.

Agrochemical Applications: A Scaffold for Crop Protection

Beyond pharmaceuticals, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride holds promise as a precursor for the synthesis of agrochemicals, particularly fungicides and insecticides.

Intermediate for Fungicide Synthesis: The Case of Boscalid

The fungicide Boscalid is a succinate dehydrogenase inhibitor used to control a broad spectrum of fungal diseases in various crops. A key intermediate in the synthesis of Boscalid is 2-amino-4'-chlorobiphenyl.[6] While current industrial syntheses of this intermediate may start from different precursors, the structural similarity of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride suggests its potential as a starting material. A plausible synthetic route could involve the dehydration of the amino alcohol to the corresponding vinylamine, followed by a rearrangement and cyclization reaction. Further investigation into this synthetic pathway could offer a novel and efficient route to this important agrochemical intermediate.

Proposed Synthetic Route to Boscalid Intermediate

Caption: A conceptual pathway for the synthesis of a key Boscalid intermediate.

Potential Insecticidal and Antifungal Properties

Material Science Applications: Building Blocks for Functional Polymers

The bifunctional nature of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, possessing both an amine and a hydroxyl group, makes it an attractive monomer for the synthesis of various polymers with potentially unique properties.

Synthesis of Polyamides and Poly(ester amides)

The amino and hydroxyl groups can participate in polymerization reactions to form polyamides and poly(ester amides).[7] For instance, the amino group can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of polyamides. The hydroxyl group can be involved in esterification reactions. The presence of the chlorine atom on the phenyl ring can impart specific properties to the resulting polymer, such as increased flame retardancy, altered solubility, and modified thermal stability.

General Polymerization Scheme

Caption: General scheme for the synthesis of polyamides from 2-Amino-1-(4-chlorophenyl)ethanol.

Potential for Biocompatible and Biodegradable Polymers

Amino acid-based polymers are of great interest for biomedical applications due to their inherent biocompatibility and potential for biodegradability.[8] While not a natural amino acid, the amino alcohol structure of 2-Amino-1-(4-chlorophenyl)ethanol provides a platform for creating polymers with peptide-like linkages. Research in this area could lead to the development of novel biomaterials for applications such as drug delivery systems, tissue engineering scaffolds, and medical implants.

Experimental Protocols: A Starting Point for Investigation

The following are generalized experimental protocols to provide a starting point for researchers interested in exploring the applications of 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.

Protocol 1: Synthesis of an N-Substituted Derivative (Conceptual)

Objective: To demonstrate the reactivity of the amino group for the synthesis of a potential pharmaceutical or agrochemical intermediate.

Materials:

-

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride

-

An appropriate electrophile (e.g., an alkyl halide or acyl chloride)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir the mixture at room temperature for 30 minutes.

-

Slowly add the electrophile (1.1 eq) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: In Vitro Antifungal Susceptibility Testing (Conceptual)

Objective: To screen 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride and its derivatives for potential antifungal activity.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate fungal growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in the fungal growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (a known antifungal agent) and negative (medium with solvent) controls.

-

Incubate the plates at the appropriate temperature and for the required duration for the specific fungal strain.

-

Determine the minimum inhibitory concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength.

Safety and Handling

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral building block with significant potential in pharmaceutical, agrochemical, and material science research. Its utility as a precursor for SNRIs and as a potential intermediate for fungicides like Boscalid highlights its importance in the development of new and effective chemical entities. Furthermore, its bifunctional nature opens up avenues for the creation of novel polymers with tailored properties.

Future research should focus on the development of efficient and stereoselective synthetic routes utilizing this compound, the exploration of its full pharmacological and toxicological profile, and the characterization of the properties of polymers derived from it. As researchers continue to unlock the potential of this intriguing molecule, it is poised to play an increasingly important role in the advancement of science and technology.

References

-

MySkinRecipes. (S)-2-amino-2-(4-chlorophenyl)ethanol. Retrieved from [Link]

-

Healthline. (2018). SNRI: Serotonin-Norepinephrine Reuptake Inhibitor Uses and Warnings. Retrieved from [Link]

-

Medical News Today. SSRI vs. SNRI: Differences, how they work, and side effects. Retrieved from [Link]

-

ResearchGate. (2021). Duloxetine Synthesis. Retrieved from [Link]

- Google Patents. (2013). US8362279B2 - Process for pure duloxetine hydrochloride.

- Google Patents. (2008). CN101113136A - Method for preparing sertraline hydrochloride.

-

PubMed Central (PMC). (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Retrieved from [Link]

-

PubMed. The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Retrieved from [Link]

- Google Patents. (2017). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

-

Chemical Reviews. Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

-

Pure. Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

-

Polymer Science. (2025). Water-Soluble Biocompatible Polymers from Sustainable Amino Acid Moieties for Biomedical Applications. Retrieved from [Link]

Sources

- 1. (S)-2-amino-2-(4-chlorophenyl)ethanol [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95% | CAS: 6314-53-0 | AChemBlock [achemblock.com]

- 4. SNRI: Serotonin-Norepinephrine Reuptake Inhibitor Uses and Warnings [healthline.com]

- 5. SSRI vs. SNRI: Differences, how they work, and side effects [medicalnewstoday.com]

- 6. 2-Amino-4-chlorobiphenyl | 90-48-2 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. insuf.org [insuf.org]

Technical Guide: Safety and Handling of 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Document Control:

-

Target Compound: 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride[1][2][3][4][5][6]

-

CAS Registry Number: 6314-53-0 (Racemic HCl salt)

-

Document Type: Technical Safety & Handling Whitepaper

-

Version: 1.0

Executive Summary

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a privileged phenylethanolamine scaffold, structurally analogous to the neurotransmitter octopamine and the bronchodilator tulobuterol (which contains the ortho-chloro isomer). As a halogenated

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. Researchers must recognize that while it acts as a valuable intermediate, its structural homology to potent sympathomimetic amines necessitates strict adherence to safety protocols to prevent inadvertent physiological effects or chemical degradation.

Part 1: Chemical Identity & Physicochemical Profile[7]

Understanding the physical state of the hydrochloride salt is the first line of defense against handling errors. The salt form significantly alters solubility and hygroscopicity compared to the free base.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride | Para-substituted isomer. |

| Molecular Formula | Stoichiometry is 1:1. | |

| Molecular Weight | 208.08 g/mol | Useful for molarity calculations. |

| Appearance | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation. |

| Solubility | Water, Methanol, Ethanol | High aqueous solubility due to ionic character. |

| Melting Point | 159–164 °C (Typical) | Sharp melting point indicates high purity. |

| Hygroscopicity | Moderate to High | Critical: Must be stored in desiccated conditions. |

| Acidity (pKa) | ~9.0–9.5 (Amine conjugate acid) | Aqueous solutions will be weakly acidic (pH ~5–6). |

Part 2: Toxico-Pharmacological Context

Why This Matters: Researchers often treat intermediates as inert. However, this compound is a structural analog of octopamine . The 4-chloro substitution mimics the 4-hydroxyl group of octopamine sterically but alters the electronic properties (lipophilicity and hydrogen bonding).

Biological Risks

-

Adrenergic Activity: Due to the phenylethanolamine backbone, systemic absorption may trigger

-adrenergic responses (tachycardia, bronchodilation, or vasoconstriction), although likely with lower potency than pharmaceutical agonists. -

Acute Toxicity: Classified generally under Category 4 (Oral Toxicity) .[7] Ingestion or inhalation of dust can lead to sympathomimetic toxidromes.

-

Irritation: The hydrochloride salt is acidic in mucous membranes, causing immediate irritation to eyes (H319) and respiratory tract (H335).

Part 3: Risk Assessment & Safety Protocols

This section outlines the hierarchy of controls required for manipulation of the dry powder and solution phases.

Hazard Statements (GHS)[8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Visualization: Safety & Handling Decision Matrix

The following diagram illustrates the decision logic for handling this compound based on its physical state.

Figure 1: Operational decision tree for minimizing exposure risks during solid vs. liquid handling.

Part 4: Operational Workflows

Storage and Stability

The hydrochloride salt is prone to absorbing atmospheric moisture (hygroscopic). Moisture uptake leads to clumping and hydrolysis risks over extended periods.

-

Primary Storage: Amber glass vials with Teflon-lined caps.

-

Environment: Store at 2–8°C (Refrigerated) for long-term stability. Room temperature is acceptable for short-term active use (weeks).

-

Atmosphere: Backfill with Argon or Nitrogen after opening to prevent oxidation of the amine functionality.

Solubilization Protocol

Many researchers struggle with solubilizing HCl salts in organic synthesis.

-

Aqueous Buffers: Highly soluble. Dissolve in distilled water first. If pH adjustment is needed, add base (NaOH) slowly to prevent precipitation of the free base (which is less soluble in water).

-

Organic Solvents:

Synthesis Context: The "Privileged Scaffold"

This compound is often generated via the ring opening of 4-chlorostyrene oxide or reduction of the corresponding ketone.

Figure 2: Synthetic pathway illustrating the generation and downstream utility of the scaffold.

Part 5: Emergency Response & Waste Management

Spill Management (Solid)

-

Evacuate: Clear the immediate area of personnel not wearing PPE.

-

Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol to prevent dust generation.

-

Collect: Scoop into a sealable hazardous waste bag.

-

Clean: Wipe the surface with 1M HCl (to dissolve residue) followed by water and soap.

First Aid

-

Eye Contact: Flush immediately with saline/water for 15 minutes. The acidity of the HCl salt can cause corneal damage.

-

Skin Contact: Wash with soap and water. If redness persists (dermatitis), seek medical attention.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol: Dissolve solid waste in a minimal amount of solvent. Check pH. If highly acidic, neutralize to pH 6-8 before placing in the "Halogenated Solvents" waste drum. Never dispose of down the drain due to potential ecotoxicity (aquatic organisms are sensitive to chlorinated amines).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122246, 2-amino-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride | 6314-53-0 [sigmaaldrich.com]

- 3. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 95% | CAS: 6314-53-0 | AChemBlock [achemblock.com]

- 4. 2-AMINO-1-(4-CHLORO-PHENYL)-ETHANOL HCL | 6314-53-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-1-(4-fluorophenyl)ethanol hydrochloride | 403-28-1 | Benchchem [benchchem.com]

- 7. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-1-(4-chlorophenyl)ethanol Hydrochloride

Introduction

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is a valuable and versatile chiral building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a primary amine and a secondary alcohol on a stereogenic center adjacent to a 4-chlorophenyl group, makes it a key intermediate in the preparation of a variety of biologically active compounds.[1] This guide provides detailed application notes and protocols for the synthesis of two important classes of derivatives: N-acylated compounds and oxazolidinones. These derivatives have significant potential in drug discovery, particularly in the development of agents targeting the central nervous system.[1]

The protocols detailed herein are designed to be robust and scalable, providing researchers with a solid foundation for their synthetic endeavors. Each step is accompanied by explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

PART 1: Strategic Approaches to Derivatization

The synthetic utility of 2-amino-1-(4-chlorophenyl)ethanol hydrochloride stems from the differential reactivity of its amino and hydroxyl groups. The primary amine is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and arylation. The secondary hydroxyl group can be acylated, etherified, or oxidized. Furthermore, the 1,2-amino alcohol motif allows for the construction of various heterocyclic systems.

This guide will focus on two key transformations:

-

N-Acylation: The introduction of an acyl group to the nitrogen atom is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of the parent molecule. This can be achieved using various acylating agents, such as acid chlorides or anhydrides.

-

Oxazolidinone Formation: The cyclization of the 1,2-amino alcohol with a carbonylating agent provides access to the oxazolidinone ring system. Chiral oxazolidinones are a privileged scaffold in medicinal chemistry, famously incorporated into linezolid, an important antibiotic.

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis and characterization of derivatives from 2-amino-1-(4-chlorophenyl)ethanol hydrochloride.

Caption: General workflow for the synthesis of derivatives.

PART 2: Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride may cause skin, eye, and respiratory irritation.[2] Acylating agents like acetyl chloride are corrosive and react violently with water. Phosgene and its derivatives are extremely toxic and should be handled with extreme caution by experienced personnel only.

Protocol 1: Synthesis of N-[2-(4-chlorophenyl)-2-hydroxyethyl]acetamide (N-Acetylation)

This protocol describes the N-acetylation of 2-amino-1-(4-chlorophenyl)ethanol using acetyl chloride. The hydrochloride salt of the starting material must first be neutralized to the free amine to allow for nucleophilic attack on the acylating agent.

Reaction Scheme:

Materials:

-

2-Amino-1-(4-chlorophenyl)ethanol hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Dichloromethane (DCM)

-

Acetyl chloride (1.1 eq)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Neutralization of the Starting Material:

-

Suspend 2-amino-1-(4-chlorophenyl)ethanol hydrochloride in a mixture of dichloromethane and deionized water (1:1 v/v) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium bicarbonate in portions with vigorous stirring until effervescence ceases and the pH of the aqueous layer is ~8.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine as an oil or low-melting solid. Proceed to the next step without further purification.

-

-

N-Acylation:

-

Dissolve the free amine from the previous step in dichloromethane in a clean, dry round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise with stirring. A white precipitate (triethylamine hydrochloride) may form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Expected Characterization Data (Illustrative):

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.3 ppm), CH-OH proton (multiplet, ~4.8 ppm), CH₂-NH protons (multiplet, ~3.4 ppm), OH proton (broad singlet), NH proton (broad singlet, ~6.0 ppm), CH₃ protons (singlet, ~2.0 ppm). |

| ¹³C NMR | Aromatic carbons, C-OH carbon (~72 ppm), C-NH carbon (~48 ppm), C=O carbon (~170 ppm), CH₃ carbon (~23 ppm). |

| IR (cm⁻¹) | O-H stretch (~3300), N-H stretch (~3280), C=O stretch (~1640), C-Cl stretch (~1090). |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Protocol 2: Synthesis of 5-(4-chlorophenyl)oxazolidin-2-one

This protocol details the synthesis of the corresponding oxazolidinone via cyclization of 2-amino-1-(4-chlorophenyl)ethanol with a carbonylating agent. A common and effective method involves the use of diethyl carbonate in the presence of a base.[3]

Reaction Scheme:

Materials:

-

2-Amino-1-(4-chlorophenyl)ethanol (free amine from Protocol 1, step 1) (1.0 eq)

-

Diethyl carbonate (excess, ~5-10 eq)

-

Sodium ethoxide (catalytic amount, ~0.1 eq)

-

Round-bottom flask with a distillation head

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup:

-

Combine the free 2-amino-1-(4-chlorophenyl)ethanol, diethyl carbonate, and sodium ethoxide in a round-bottom flask equipped with a distillation head.

-

Heat the reaction mixture to a temperature that allows for the slow distillation of ethanol (~130-150 °C).[3]

-

-

Reaction and Workup:

-

Continue heating and distilling off the ethanol formed during the reaction for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess diethyl carbonate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oxazolidinone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by flash column chromatography.

-

Expected Characterization Data (Illustrative):

| Technique | Expected Observations |

| ¹H NMR | Phenyl protons (multiplet, ~7.3 ppm), CH-O proton (multiplet, ~5.0 ppm), CH₂-N protons (multiplet, ~3.5-3.8 ppm), NH proton (broad singlet, ~6.5 ppm). |

| ¹³C NMR | Aromatic carbons, C-O carbon (~75 ppm), C-N carbon (~45 ppm), C=O carbon (~158 ppm). |

| IR (cm⁻¹) | N-H stretch (~3250), C=O stretch (~1750), C-O stretch (~1240), C-Cl stretch (~1090). |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

PART 3: Application Notes and Further Derivatizations

Significance of N-Acyl Derivatives

N-acylation of 2-amino-1-(4-chlorophenyl)ethanol can lead to a diverse range of derivatives with potentially modulated biological activities. The nature of the acyl group can influence factors such as:

-

Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Receptor Binding: The acyl group can introduce new interactions with biological targets.

-

Metabolic Stability: Amide bonds are generally more stable to metabolic degradation than ester bonds.

Utility of Oxazolidinone Derivatives

The oxazolidinone ring is a key pharmacophore in several approved drugs. Derivatives of 5-(4-chlorophenyl)oxazolidin-2-one can be further functionalized at the nitrogen atom via N-arylation or N-alkylation to explore a wider chemical space. These modifications can be crucial for optimizing target engagement and pharmacokinetic properties.

Visualizing Synthetic Pathways

The following diagram illustrates the key synthetic transformations described in this guide.

Caption: Key synthetic pathways from the free amine.

Characterization of Derivatives

Accurate characterization of the synthesized derivatives is crucial for confirming their structure and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as O-H, N-H, and C=O stretches.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

References

- Google Patents. (n.d.). CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds.

-

Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone. Retrieved from [Link]

-

E3S Web of Conferences. (2023). Research of the synthesis of new acetylene aminoalcohols. Retrieved from [Link]

- Google Patents. (n.d.). EP0633875B1 - Selective n-acylation of amino alcohols.

-